N-(4-chlorobenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
説明
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O2S2/c1-14-9-15(2)11-18(10-14)27-22(29)21-19(7-8-30-21)26-23(27)31-13-20(28)25-12-16-3-5-17(24)6-4-16/h3-11H,12-13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJPFGHCXGNJLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(4-chlorobenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS Number: 1261012-26-3) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀ClN₃O₂S₂ |
| Molecular Weight | 470.0 g/mol |
| IUPAC Name | N-(4-chlorobenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide |
The biological activity of N-(4-chlorobenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is primarily attributed to its interaction with various molecular targets. The compound may modulate enzyme activities and receptor functions, leading to diverse biological effects.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:
- Case Study 1 : In vitro assays demonstrated that the compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values in the low micromolar range. The mechanism involves cell cycle arrest and induction of apoptosis through the activation of caspases .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity:
- Case Study 2 : A series of tests showed that N-(4-chlorobenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibits strong activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values ranged from 10 to 20 µg/mL .
Pharmacological Applications
This compound is being explored for potential therapeutic applications in various fields:
- Cancer Therapy : Due to its anticancer properties, it may serve as a lead compound for developing novel chemotherapeutic agents.
- Infectious Diseases : Its antimicrobial properties suggest potential use in treating bacterial infections resistant to conventional antibiotics.
Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activity of N-(4-chlorobenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide:
- Cellular Studies : Studies indicate that the compound affects cellular signaling pathways involved in apoptosis and cell proliferation .
- Structure-Activity Relationship (SAR) : Modifications in the chemical structure have been shown to enhance or diminish biological activity, providing insights into optimizing efficacy .
- Toxicology : Preliminary toxicological assessments suggest a favorable safety profile at therapeutic doses .
類似化合物との比較
Core Structure Variations
The thieno[3,2-d]pyrimidinone core distinguishes the target compound from analogs with simpler pyrimidine or fused-ring systems:
Substituent Effects on Bioactivity
Substituents critically influence physicochemical and biological properties:
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including thieno[3,2-d]pyrimidine core formation and subsequent substitutions. Key parameters include:
- Solvent Choice : Polar aprotic solvents like dimethylformamide (DMF) improve solubility and reaction efficiency .
- Temperature Control : Reactions often proceed at 80–100°C to balance kinetics and side-product formation .
- Purification : Column chromatography and recrystallization are critical for isolating high-purity intermediates and final products .
Q. How can researchers confirm the molecular structure of this compound?
- Methodological Answer : Structural elucidation combines:
- X-ray Crystallography : Resolves bond lengths and angles (e.g., S–C bonds at ~1.70–1.75 Å in thienopyrimidine derivatives) .
- Spectroscopy :
- -NMR: Identify aromatic protons (δ 7.2–8.1 ppm) and acetamide NH (δ ~10.2 ppm) .
- IR: Confirm carbonyl (C=O) stretches at ~1680–1720 cm .
- Data Table :
| Parameter | Value (Example) | Source |
|---|---|---|
| Crystallographic Space Group | Monoclinic, | |
| Unit Cell Dimensions |
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Anticancer Activity : MTT assays against colon (HCT-116) or breast (MCF-7) cancer cell lines, with IC values typically <10 µM for active derivatives .
- Antimicrobial Screening : Broth microdilution against S. aureus (MIC ~8–32 µg/mL) .
Advanced Research Questions
Q. How can contradictory data on substituent effects in related compounds be resolved?
- Methodological Answer : Address discrepancies via:
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., 3,5-dimethylphenyl vs. 4-fluorobenzyl) to isolate electronic/steric effects .
- Computational Modeling : Use AutoDock4 to compare binding affinities to targets like CK1 kinase (ΔG values <−8 kcal/mol indicate strong binding) .
Q. What strategies improve the compound’s selectivity for specific biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to identify key residues (e.g., Val87 in CK1δ) .
- Mutagenesis Studies : Validate predicted binding sites by comparing wild-type vs. mutant enzyme inhibition (e.g., CK1δ-T138A) .
Q. How can metabolic stability be assessed and optimized for in vivo studies?
- Methodological Answer :
- In Vitro Assays :
- Microsomal Stability : Incubate with liver microsomes (t >60 min desirable) .
- CYP450 Inhibition : Screen against CYP3A4/2D6 to predict drug-drug interactions .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF) to reduce oxidative metabolism .
Q. What computational tools validate the compound’s interaction with novel targets?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
